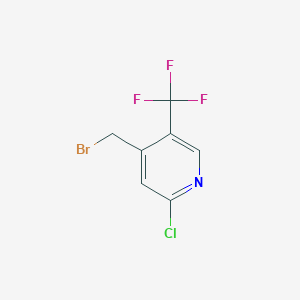

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine

Descripción general

Descripción

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with bromomethylating agents under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the bromomethylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromomethylation reactions. These reactions are carried out in specialized reactors designed to handle halogenated compounds. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Aplicaciones Científicas De Investigación

Agrochemical Applications

The primary application of 4-bromomethyl-2-chloro-5-(trifluoromethyl)pyridine lies in the agrochemical industry. Its derivatives are known for their effectiveness as herbicides and insecticides.

- Herbicides : Compounds containing the trifluoromethylpyridine moiety have been developed for controlling a range of weeds, particularly in cereal crops such as wheat. The introduction of these compounds has led to the creation of several herbicides that exhibit high efficacy against grass species .

- Insecticides : The biological activity of trifluoromethylpyridine derivatives extends to pest control. For instance, flonicamid, a compound derived from this class, acts as a modulator against aphids and is classified under the Insecticide Resistance Action Committee's Group 29 . The unique properties of fluorine and the pyridine structure enhance the potency and selectivity of these agrochemicals .

Pharmaceutical Applications

In addition to its role in agrochemicals, this compound has potential applications in pharmaceuticals:

- Drug Development : Several compounds with similar structures have been investigated for their therapeutic potential. For example, derivatives have been linked to the inhibition of specific enzymes that play critical roles in various diseases . The fluorinated pyridine derivatives are particularly noted for their ability to interact with biological targets due to their unique electronic properties.

- Clinical Trials : Some trifluoromethylpyridine derivatives are currently undergoing clinical trials for various indications, showcasing their promise in medicinal chemistry .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound:

- Optimization : SAR studies have revealed that modifications to the pyridine ring can significantly impact biological activity. For instance, substituents at specific positions on the pyridine ring can enhance insecticidal properties or improve selectivity against target pests .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of trifluoromethylpyridine derivatives:

Mecanismo De Acción

The mechanism of action of 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.

4-(Trifluoromethyl)pyridine: Lacks both the bromomethyl and chloro groups.

2-Chloro-5-(trifluoromethyl)pyridine: Lacks the bromomethyl group.

Uniqueness

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (bromomethyl, chloro, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, while the bromomethyl and chloro groups provide sites for further functionalization .

Actividad Biológica

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, has garnered attention for its potential biological activities. This compound features a unique arrangement of functional groups that enhance its reactivity and applicability in various fields, particularly in medicinal chemistry and agrochemicals. The presence of the bromomethyl group, chlorine atom, and trifluoromethyl group contributes to its distinctive properties, making it a subject of interest for drug development and biological research.

The molecular formula of this compound is , with a molecular weight of 260.44 g/mol. The trifluoromethyl group increases lipophilicity and metabolic stability, which are advantageous for drug-like properties.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Several studies have shown that compounds derived from this pyridine exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and phytopathogenic bacteria .

- Anticancer Activity : The compound's derivatives are being explored for their potential in cancer therapy, particularly for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can effectively inhibit tumor growth and promote cell death through various mechanisms .

Antimicrobial Activity

A series of experiments tested the antibacterial efficacy of this compound derivatives against common pathogens. The results are summarized in the following table:

| Compound | Target Bacteria | EC50 (mg/L) | Comparison with Standard |

|---|---|---|---|

| E1 | Xanthomonas oryzae (Xoo) | 50 ± 0 | Better than thiodiazole copper (97 mg/L) |

| E3 | Ralstonia solanacearum | 40 ± 1.2 | Superior to bismerthiazol (124 mg/L) |

| F10 | Xoo | 83 | Comparable to commercial standards |

These findings indicate that certain derivatives possess superior antibacterial properties compared to established agricultural chemicals .

Anticancer Studies

In a study focusing on the anticancer potential of liposomal formulations containing derivatives of this compound, significant results were observed:

- In Vitro Efficacy : The encapsulated compounds showed a higher rate of apoptosis induction compared to non-encapsulated forms, with an apoptosis rate exceeding 15 times higher than controls .

- In Vivo Results : Tumor-bearing models treated with these formulations exhibited significant tumor growth inhibition rates ranging from 53% to 72%, demonstrating the compound's potential as an effective anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Damage Induction : The compound has been shown to interact with DNA, leading to damage that triggers cellular apoptosis.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical in preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, further promoting apoptosis in targeted cells.

Propiedades

IUPAC Name |

4-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLQZVDOPPOOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.